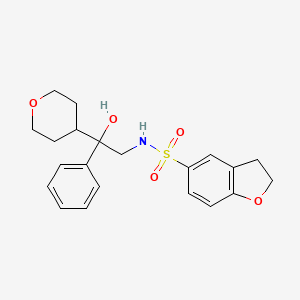

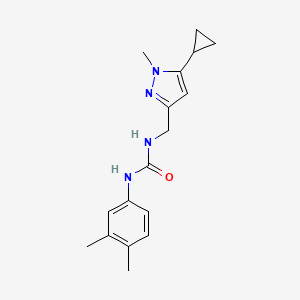

![molecular formula C17H17N3O B2582115 5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile CAS No. 306979-97-5](/img/structure/B2582115.png)

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile (5-Acetyl-2-[BMA]-6-MN) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, which is an important precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antipsychotics. 5-Acetyl-2-[BMA]-6-MN has been studied extensively for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450, as well as for its ability to modulate the activity of various metabolic pathways.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anti-inflammatory Applications

This compound has been noted for its potential in medicinal chemistry, particularly due to the biological activities of its indole derivatives. Indole structures are known for their antiviral and anti-inflammatory properties, which make them valuable in the development of new therapeutic agents . The compound’s ability to bind with high affinity to multiple receptors can be leveraged to create novel drug molecules with enhanced efficacy against various diseases.

Organic Synthesis: Benzylic Amination

In organic synthesis, the benzylic position of this compound can be utilized for amination reactions. This is particularly useful in the synthesis of complex molecules where the introduction of an amino group at the benzylic position can significantly alter the chemical properties and reactivity of the molecule .

Industrial Applications: Bulk Custom Synthesis

The compound’s versatile nature makes it suitable for bulk custom synthesis in industrial applications. It can serve as a precursor or intermediate in the manufacturing of various chemicals that require specific structural features provided by the benzyl(methyl)amino group .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, the compound can be used for spectroscopic analysis due to its distinct chemical structure. Its molecular weight and formula allow for precise measurements and identification in complex mixtures, aiding in the qualitative and quantitative analysis of substances .

Biochemistry Research: Pharmacological Activity

Biochemistry research can benefit from the compound’s diverse pharmacological activities. Its indole derivatives are of wide interest due to their broad-spectrum biological activities, which include antiviral, antimicrobial, and anticancer properties. This makes it a valuable compound for biochemical assays and drug discovery .

Pharmaceutical Development: Drug Design

The compound’s structural features make it a candidate for drug design in pharmaceutical development. Its ability to interact with various biological targets can be exploited to design drugs with specific actions, such as enzyme inhibition or receptor modulation, which are crucial in treating diseases .

properties

IUPAC Name |

5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWKOOVWKWJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)

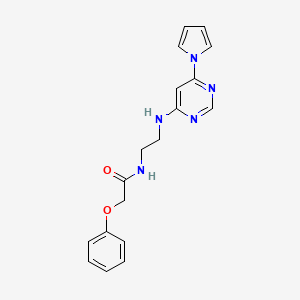

![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)

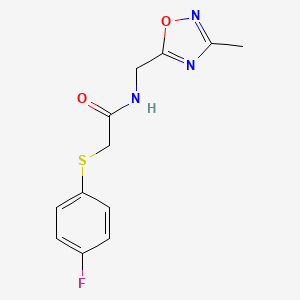

![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)

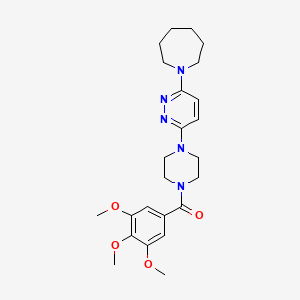

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)